molecular formula C14H25FN2O2 B13047655 tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13047655
M. Wt: 272.36 g/mol
InChI Key: JLYPVBAQQJEULR-UHFFFAOYSA-N
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Description

tert-Butyl7-fluoro-3,9-diazaspiro[55]undecane-3-carboxylate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, a fluorine atom, and a diazaspiro undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the diazaspiro core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Lacks the fluorine atom but shares the spirocyclic core.

    tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar structure with a different fluorine position.

    3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester: Similar core structure without the fluorine atom.

Uniqueness

The presence of the fluorine atom in tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 11-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-5-14(6-9-17)4-7-16-10-11(14)15/h11,16H,4-10H2,1-3H3

InChI Key

JLYPVBAQQJEULR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2F)CC1

Origin of Product

United States

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